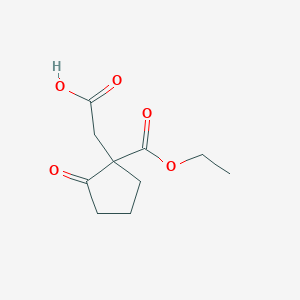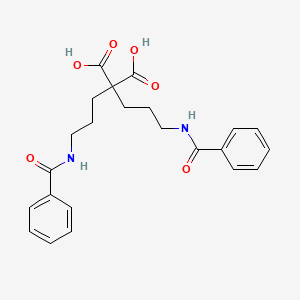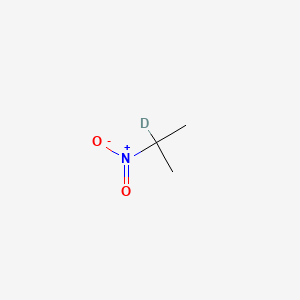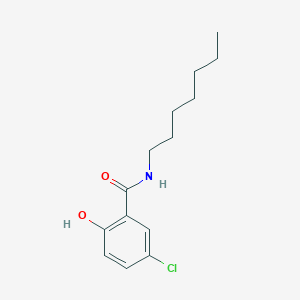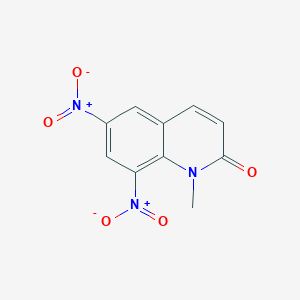
2(1H)-Quinolinone, 1-methyl-6,8-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 1-methyl-6,8-dinitro- is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by the presence of two nitro groups at the 6 and 8 positions and a methyl group at the 1 position on the quinolinone ring. Quinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- typically involves the nitration of 1-methylquinolin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature and reaction progress.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 1-methyl-6,8-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 1-methyl-6,8-diaminoquinolin-2(1H)-one.
Substitution: Nucleophilic substitution can lead to a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 1-methyl-6,8-dinitro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- involves its interaction with biological targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions within biological systems, leading to the generation of reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3,6,8-trinitro-2-quinolone: Exhibits unusual reactivity favoring region-selective cine-substitutions.
1-Methyl-3,6-dinitro-2-quinolone: Does not undergo reactions under the same conditions as 1-methyl-3,6,8-trinitro-2-quinolone.
Uniqueness
2(1H)-Quinolinone, 1-methyl-6,8-dinitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two nitro groups at the 6 and 8 positions enhances its reactivity and potential for diverse chemical transformations.
Propiedades
Número CAS |
13974-48-6 |
|---|---|
Fórmula molecular |
C10H7N3O5 |
Peso molecular |
249.18 g/mol |
Nombre IUPAC |
1-methyl-6,8-dinitroquinolin-2-one |
InChI |
InChI=1S/C10H7N3O5/c1-11-9(14)3-2-6-4-7(12(15)16)5-8(10(6)11)13(17)18/h2-5H,1H3 |
Clave InChI |
NOUOQLSZSCCTJK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=CC2=CC(=CC(=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



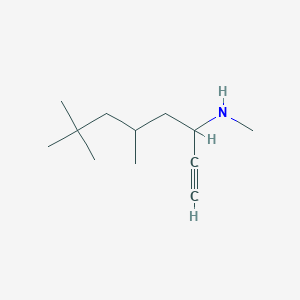
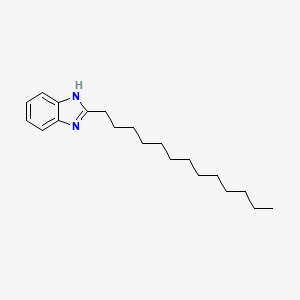
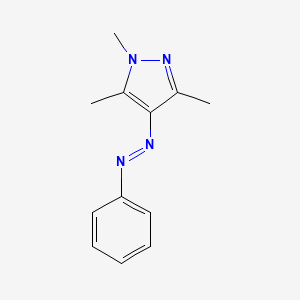
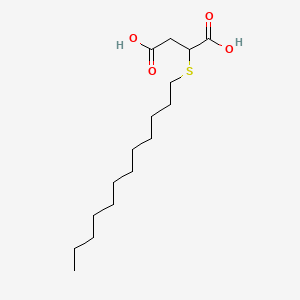

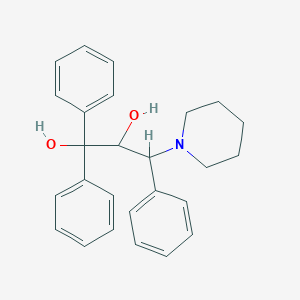
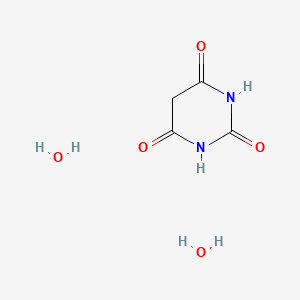
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)

